

Application Notes and Protocols: Mps1-IN-3 Hydrochloride in U251 Glioblastoma Cells

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Compound of Interest

Compound Name: *Mps1-IN-3 hydrochloride*

Cat. No.: *B12396513*

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Introduction

Glioblastoma multiforme (GBM) is a highly aggressive and challenging brain tumor to treat. A key characteristic of many cancer cells, including the U251 glioblastoma cell line, is chromosomal instability, often driven by a defective spindle assembly checkpoint (SAC). The Monopolar spindle 1 (Mps1) kinase is a critical component of the SAC, ensuring accurate chromosome segregation during mitosis.^[1] Its overexpression in glioblastoma correlates with higher tumor grade and poorer patient survival, making it a compelling therapeutic target.^{[1][2]}

Mps1-IN-3 hydrochloride is a potent and selective small-molecule inhibitor of Mps1 kinase.^[1] In U251 glioblastoma cells, inhibition of Mps1 by **Mps1-IN-3 hydrochloride** disrupts the mitotic checkpoint, leading to mitotic aberrancies, aneuploidy, and ultimately, augmented cell death.^{[1][2]} Notably, **Mps1-IN-3 hydrochloride** has been shown to sensitize U251 cells to conventional antimitotic agents like vincristine, offering a promising combination therapy strategy.^{[1][2][3]}

These application notes provide a comprehensive overview of the use of **Mps1-IN-3 hydrochloride** in U251 glioblastoma cells, including its mechanism of action, quantitative data, and detailed protocols for key in vitro experiments.

Data Presentation

Quantitative Data Summary

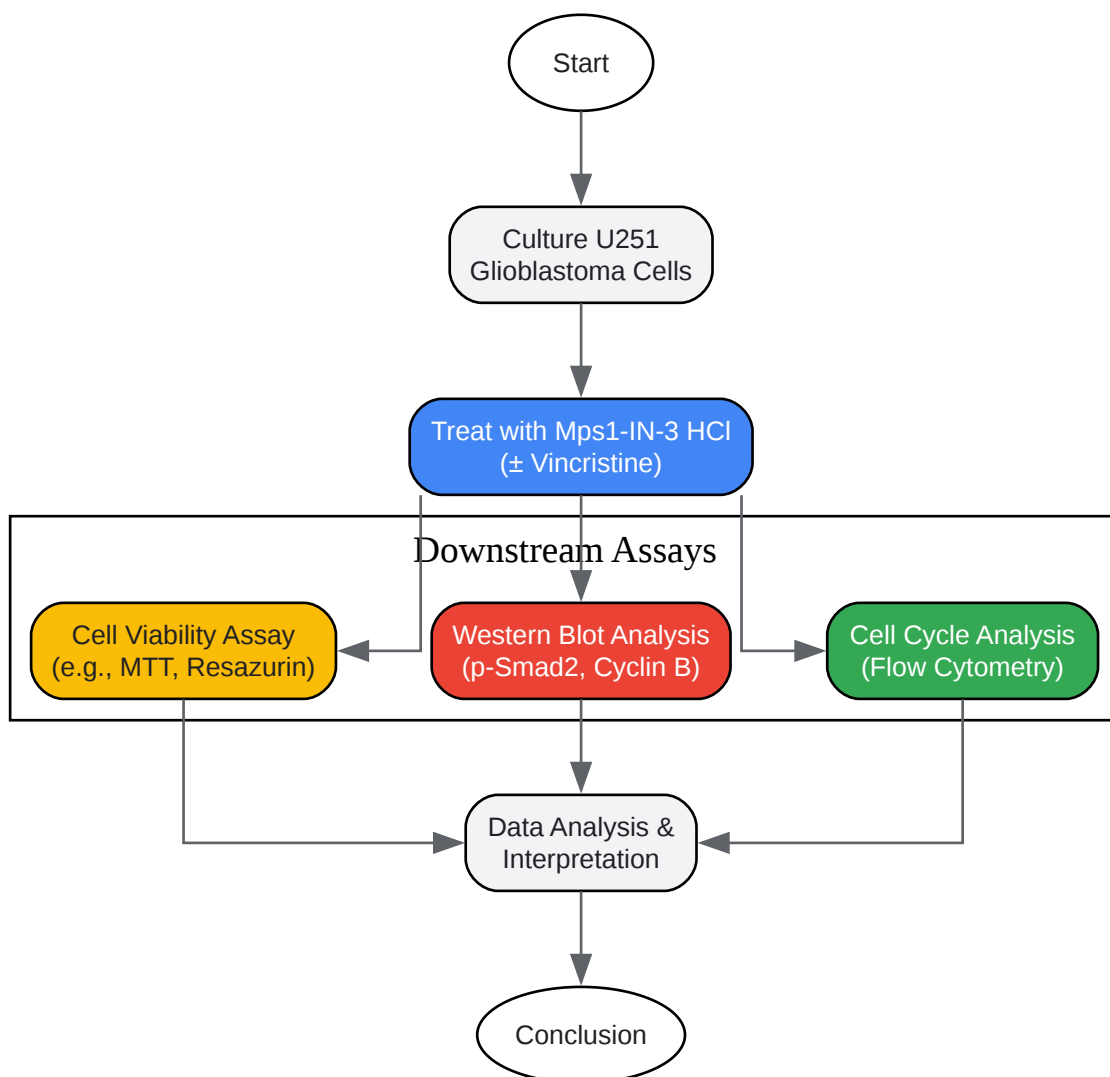
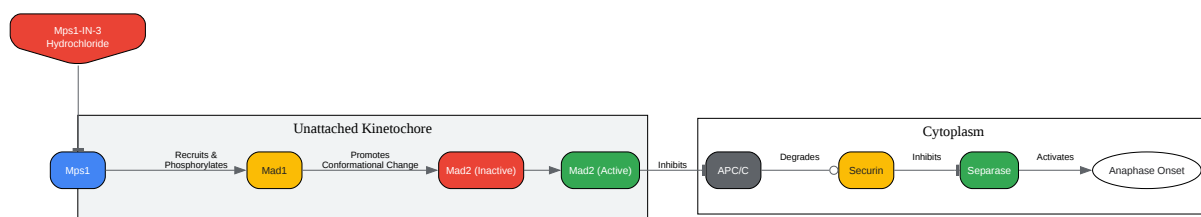
The following table summarizes the key quantitative findings from studies using **Mps1-IN-3 hydrochloride** in U251 glioblastoma cells.

Parameter	Cell Line	Value	Conditions	Reference
IC50 (Mps1-IN-3)	U251	~5 μ M	Single agent treatment, duration not specified.	[1]
IC50 (Mps1 kinase)	N/A	50 nM	In vitro kinase assay.	[1]
Combination Treatment	U251	5 μ M Mps1-IN-3 + 3 nM Vincristine	Sensitizes cells to vincristine, leading to augmented cell death.	[1]
Mitotic Arrest	U251	Increased percentage of pMPM2 positive cells	24-hour treatment with 5 μ M Mps1-IN-3 and vincristine.	[1]

Signaling Pathway and Experimental Workflow

Mps1 Signaling in Mitotic Checkpoint

The diagram below illustrates the central role of Mps1 kinase in the spindle assembly checkpoint and how its inhibition by **Mps1-IN-3 hydrochloride** disrupts this process, leading to mitotic errors and cell death.



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References

- 1. Effects of the Selective MPS1 Inhibitor MPS1-IN-3 on Glioblastoma Sensitivity to Antimitotic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of the selective MPS1 inhibitor MPS1-IN-3 on glioblastoma sensitivity to antimitotic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
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